molecular formula C20H15Cl2N3O B2968142 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 477889-42-2

7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B2968142
CAS RN: 477889-42-2
M. Wt: 384.26
InChI Key: XSOLTLAYCIHBNM-UHFFFAOYSA-N
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Description

The compound “7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine” is a chemical compound that is part of the pyrazolo[1,5-a]pyrimidine family . The 2,4-Dichlorobenzyl component is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .


Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, which includes the compound , was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .


Molecular Structure Analysis

The molecular formula of the compound is C20H15Cl2N3O . The average mass is 384.259 Da and the monoisotopic mass is 383.059204 Da .


Chemical Reactions Analysis

The compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications due to several key characteristics . These include their simpler and greener synthetic methodology and their tunable photophysical properties .

Scientific Research Applications

Regioselective Synthesis and Chemical Properties

The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives illustrates the chemical versatility of this scaffold. For example, regioselective synthesis techniques have been developed to produce 1- and 4-substituted derivatives, showcasing the compound's adaptability in chemical reactions and its potential as a precursor for various pharmacologically active molecules (Drev et al., 2014).

Antimicrobial and Anti-inflammatory Activities

Some derivatives of pyrazolo[1,5-a]pyrimidine exhibit antimicrobial and anti-inflammatory activities. These findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine core can lead to compounds with potential therapeutic applications. For instance, certain 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties, showing promising results (Aggarwal et al., 2014).

Antifungal Properties

The antifungal properties of 7-alkylaminopyrazolo[1,5-a]pyrimidines highlight another dimension of the compound's pharmacological potential. The synthesis of these derivatives and their subsequent evaluation against fungal pathogens indicate the compound's utility in developing new antifungal agents (Novinson et al., 1977).

Fluorescent Probes and Molecular Structures

The chemical framework of pyrazolo[1,5-a]pyrimidines also serves as a foundation for creating functional fluorophores. This application is particularly relevant in the development of novel fluorescent probes for biological and environmental sensing. The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for preparing such fluorophores underscores the compound's role in advancing fluorescent probe technology (Castillo et al., 2018).

X-ray Diffractometry and Theoretical Studies

Understanding the molecular structure of pyrazolo[1,5-a]pyrimidines through X-ray diffractometry and theoretical studies provides insights into the compound's chemical behavior and interaction with biological targets. These studies contribute to the rational design of derivatives with enhanced pharmacological properties (Frizzo et al., 2009).

Mechanism of Action

properties

IUPAC Name

7-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O/c1-13-10-20-23-9-8-19(25(20)24-13)14-3-6-17(7-4-14)26-12-15-2-5-16(21)11-18(15)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOLTLAYCIHBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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